molecular formula C19H23FN2O4S B10896920 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Cat. No.: B10896920
M. Wt: 394.5 g/mol
InChI Key: MRNKVMMDESWYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Fluorobenzyl Group: The final step is the alkylation of the piperazine ring with 4-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)piperazine: Lacks the sulfonyl and fluorobenzyl groups.

    1-(4-Fluorobenzyl)piperazine: Lacks the dimethoxyphenylsulfonyl group.

    1-(3,4-Dimethoxyphenylsulfonyl)piperazine: Lacks the fluorobenzyl group.

Uniqueness

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is unique due to the combination of the 3,4-dimethoxyphenylsulfonyl and 4-fluorobenzyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C19H23FN2O4S/c1-25-18-8-7-17(13-19(18)26-2)27(23,24)22-11-9-21(10-12-22)14-15-3-5-16(20)6-4-15/h3-8,13H,9-12,14H2,1-2H3

InChI Key

MRNKVMMDESWYMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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